

Cefathiamidine Impurity 1 Reference Standard: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cefathiamidine Impurity 1

Cat. No.: B193782

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This guide provides a comprehensive technical overview of **Cefathiamidine Impurity 1**, a critical reference standard for researchers, scientists, and drug development professionals in the pharmaceutical industry. Meticulous control of impurities is a fundamental requirement for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This document offers in-depth insights into the identity, synthesis, and analysis of **Cefathiamidine Impurity 1**, underpinned by established scientific principles and regulatory standards.

Introduction: The Imperative of Impurity Profiling in Cephalosporin Drug Development

Cefathiamidine is a first-generation cephalosporin antibiotic. As with all pharmaceuticals, its manufacturing process and storage can lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.^[1] Therefore, a thorough understanding and precise quantification of impurities are paramount.

Cefathiamidine Impurity 1 is a known process-related impurity or degradation product of Cefathiamidine. The availability of a well-characterized reference standard for this impurity is essential for:

- **Accurate Identification and Quantification:** Serving as a benchmark in analytical methods to confirm the presence and measure the level of the impurity in batches of Cefathiamidine.
- **Method Validation:** Crucial for validating the specificity, linearity, accuracy, and precision of analytical procedures designed to monitor impurities.[2]
- **Stability Studies:** Enabling the assessment of impurity formation under various environmental conditions, which is a key component of stability testing.[3][4]

This guide will delve into the technical specifics of **Cefathiamidine Impurity 1**, providing a robust framework for its effective management in a research and quality control setting.

Chemical Identity and Characterization of Cefathiamidine Impurity 1

A reference standard is a highly purified compound that has been well-characterized.[5] The quality and purity of the reference standard are crucial for obtaining scientifically valid analytical results.

Chemical Name: (6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[6]

Synonyms: 7-(2-Bromoacetamido)cephalosporanic acid, 7-Bromoacetylamincephalosporanic acid.[6]

CAS Number: 26973-80-8

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₃ BrN ₂ O ₆ S	[6]
Molecular Weight	393.21 g/mol	[6]
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in polar organic solvents such as DMSO and DMF	General knowledge

A comprehensive characterization of the **Cefathiamidine Impurity 1** reference standard is essential to confirm its identity and purity. This typically involves a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the reference standard.
- Elemental Analysis: To confirm the elemental composition of the compound.

A Certificate of Analysis (CoA) for a **Cefathiamidine Impurity 1** reference standard should provide detailed results from these characterization analyses, along with information on purity, storage conditions, and retest date.[7]

Synthesis and Formation Pathways

Understanding the origin of an impurity is critical for controlling its levels in the final drug substance. **Cefathiamidine Impurity 1** can be formed as a process-related impurity during the synthesis of Cefathiamidine or as a degradation product.

Laboratory Synthesis of Cefathiamidine Impurity 1

Reference Standard

The synthesis of **Cefathiamidine Impurity 1** typically starts from 7-aminocephalosporanic acid (7-ACA), a key intermediate in the production of many cephalosporin antibiotics.^{[8][9][10]} The synthesis involves the acylation of the amino group at the C-7 position of the 7-ACA core with bromoacetyl bromide or a related reactive derivative.

Experimental Protocol: Synthesis of 7-(2-Bromoacetamido)cephalosporanic acid

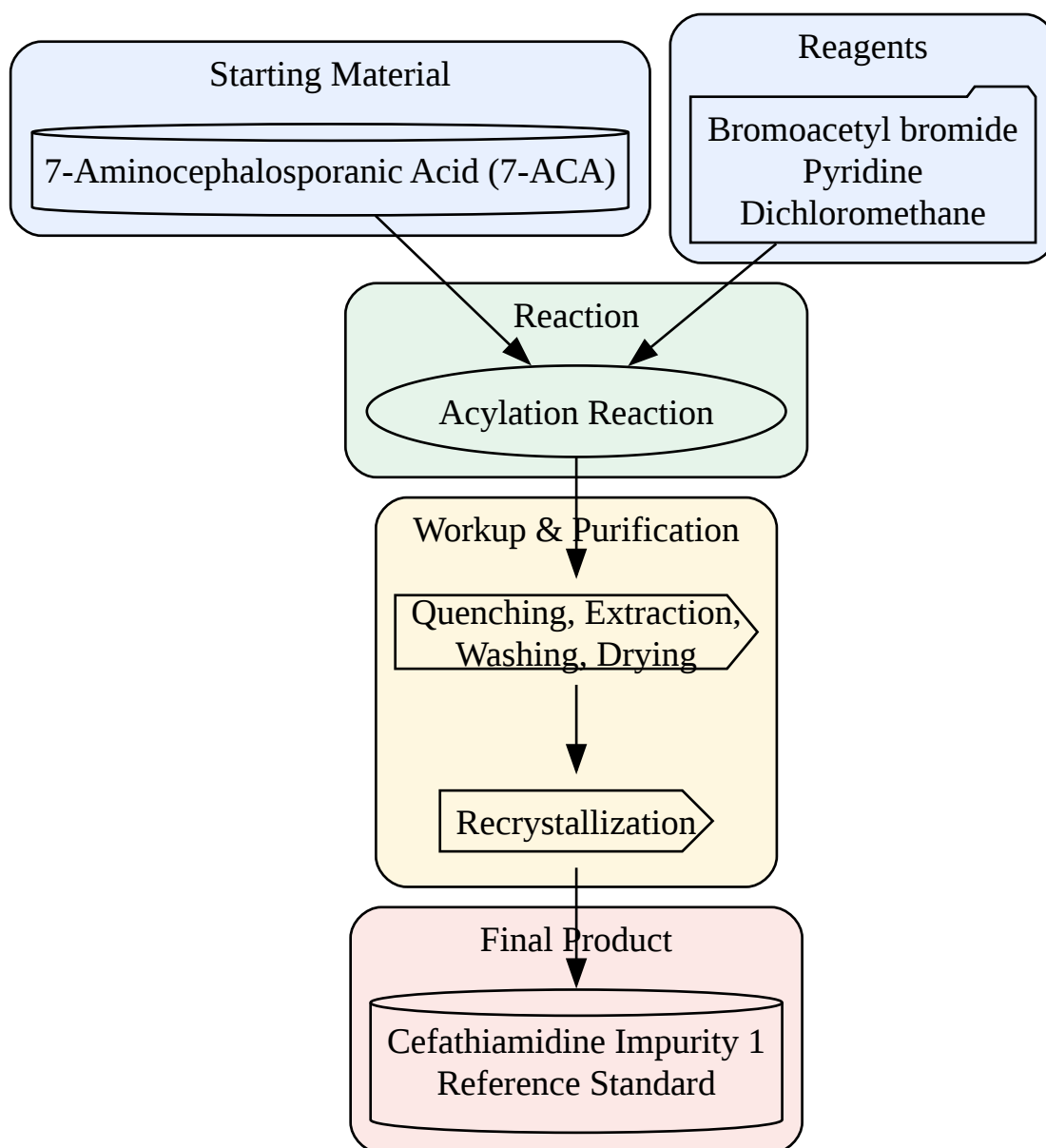
Materials:

- 7-Aminocephalosporanic acid (7-ACA)
- Bromoacetyl bromide
- Anhydrous dichloromethane (DCM)
- Pyridine
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane

Procedure:

- Suspend 7-aminocephalosporanic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0°C in an ice bath.
- Slowly add pyridine (1.1 equivalents) to the suspension with stirring.
- In a separate flask, prepare a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane.

- Add the bromoacetyl bromide solution dropwise to the 7-ACA suspension at 0°C over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 7-(2-bromoacetamido)cephalosporanic acid as a solid.
- Characterize the final product using NMR, MS, and IR to confirm its identity and purity.



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Formation through Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[3][4][11] These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid, base, and oxidation.

While specific degradation pathways of Cefathiamidine leading to Impurity 1 are not extensively detailed in publicly available literature, the formation of this impurity could potentially occur through the cleavage of the Cefathiamidine side chain followed by a reaction with a bromoacetylating agent, or through other complex degradation mechanisms. Hydrolysis of the beta-lactam ring is a common degradation pathway for cephalosporins.[12]

Protocol: Forced Degradation Study of Cefathiamidine

Objective: To investigate the formation of impurities, including Impurity 1, under various stress conditions.

Materials:

- Cefathiamidine API
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3%)
- High-purity water
- Mobile phase for HPLC analysis

Procedure:

- Acid Hydrolysis: Dissolve Cefathiamidine in 0.1 M HCl and keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
- Base Hydrolysis: Dissolve Cefathiamidine in 0.1 M NaOH and keep the solution at room temperature for a specified period. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
- Oxidative Degradation: Dissolve Cefathiamidine in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the degradation over time and dilute samples for HPLC analysis.

- **Thermal Degradation:** Expose solid Cefathiamidine powder to dry heat (e.g., 80°C) for several days. Withdraw samples at intervals, dissolve in a suitable solvent, and dilute for HPLC analysis.
- **Photolytic Degradation:** Expose a solution of Cefathiamidine to UV light (e.g., 254 nm) and visible light. Analyze samples at different time points.
- **Analysis:** Analyze all stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms with that of the **Cefathiamidine Impurity 1** reference standard to identify its formation.

Analytical Methodologies for Identification and Quantification

A validated, stability-indicating analytical method is required for the accurate determination of **Cefathiamidine Impurity 1**. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.^{[1][13]}

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified.

Experimental Protocol: HPLC Method for the Analysis of Cefathiamidine and Impurity 1

Instrumentation:

- HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software.

Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase A	0.05 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid)
Mobile Phase B	Acetonitrile
Elution	Gradient elution (e.g., start with 5% B, increase to 60% B over 30 minutes)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	20 μ L

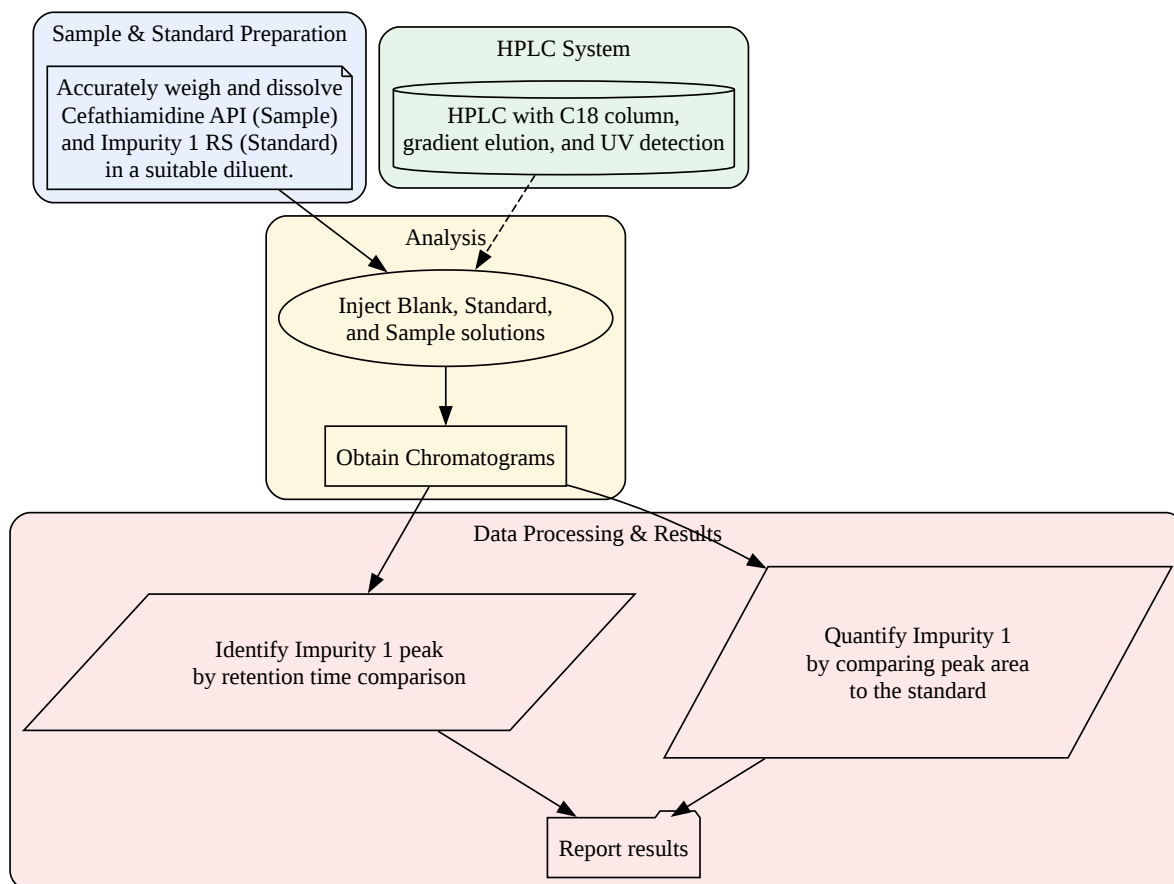
Preparation of Solutions:

- Standard Solution: Accurately weigh and dissolve the **Cefathiamidine Impurity 1** reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
- Sample Solution: Accurately weigh and dissolve the Cefathiamidine API sample in the diluent to a specified concentration.

Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition.
- Perform a blank injection (diluent only) to ensure a clean baseline.
- Inject the standard solution to determine the retention time and response of **Cefathiamidine Impurity 1**.

- Inject the sample solution to identify and quantify Impurity 1 based on its retention time and peak area relative to the standard.



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Method Validation

The analytical method used for quantifying **Cefathiamidine Impurity 1** must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2] Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components, including the API and other impurities. This is often demonstrated through forced degradation studies.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking the sample with a known amount of the impurity reference standard.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Handling and Storage of the Reference Standard

To maintain the integrity and purity of the **Cefathiamidine Impurity 1** reference standard, proper handling and storage are essential.

- **Storage Conditions:** The reference standard should be stored in a well-closed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C or as specified on the CoA).[7]
- **Handling:** Use appropriate personal protective equipment (PPE) when handling the reference standard. Allow the container to warm to room temperature before opening to prevent condensation. Use calibrated equipment for weighing and preparing solutions.

Conclusion

The **Cefathiamidine Impurity 1** reference standard is an indispensable tool for ensuring the quality, safety, and efficacy of Cefathiamidine. A thorough understanding of its chemical properties, synthesis, and appropriate analytical methodologies is crucial for drug development professionals. This guide provides a comprehensive framework for the effective use of this reference standard in a regulated environment, emphasizing the importance of scientific rigor and adherence to established guidelines. By implementing robust analytical strategies and properly utilizing well-characterized reference standards, researchers and manufacturers can confidently monitor and control impurities, ultimately safeguarding public health.

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